molecular formula C14H13N3O2S2 B2890024 1-(2-((5-Methoxybenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone CAS No. 878061-23-5

1-(2-((5-Methoxybenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone

Cat. No. B2890024
CAS RN: 878061-23-5
M. Wt: 319.4
InChI Key: QYHGAJTWQBAXAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(2-((5-Methoxybenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone” contains a methoxy group, a benzo[d]thiazol-2-yl group, an amino group, a methylthiazol-5-yl group, and an ethanone group . These functional groups could potentially contribute to the compound’s physical and chemical properties, as well as its reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a benzo[d]thiazol-2-yl group suggests that the compound may have aromatic properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amino group could participate in acid-base reactions, and the ethanone group could be involved in nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a methoxy group could increase the compound’s solubility in organic solvents .

Scientific Research Applications

Synthesis and Biological Activity Evaluation

  • Antimicrobial and Antitubercular Agents : Compounds synthesized from "1-(2-((5-Methoxybenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone" have been evaluated for their antimicrobial and antitubercular activities. Some derivatives exhibited modest activity against bacteria and fungi, indicating potential as antimicrobial agents. Other derivatives demonstrated significant anti-tubercular activity, suggesting their utility in combating tuberculosis (Patel, Agravat, & Shaikh, 2011; Maurya et al., 2013).

  • Anticancer Agents : Novel aminothiazole-paeonol derivatives synthesized from this compound were assessed for their anticancer effects on various cancer cell lines. Some derivatives showed high anticancer potential, particularly against human gastric adenocarcinoma and colorectal adenocarcinoma cells, indicating their promise as anticancer agents (Tsai et al., 2016).

  • Antioxidant Agents : Derivatives synthesized from "1-(2-((5-Methoxybenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone" have been evaluated for their antioxidant activities. Some derivatives demonstrated antioxidant activity superior to known antioxidants in various assays, highlighting their potential as novel antioxidant agents (Satheesh et al., 2017).

  • Anti-Inflammatory Agents : The synthesis of new derivatives has led to the discovery of compounds with anti-inflammatory activity. These findings suggest the potential application of these compounds in the treatment of inflammation-related disorders (Labanauskas et al., 2004).

Mechanism of Action

Target of Action

Thiazole derivatives have been found to interact with a wide range of biological targets, including enzymes, receptors, and other proteins . They have been associated with diverse biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, potentially leading to changes in cellular processes . For instance, they may inhibit or activate enzymes, block or stimulate receptors, or interfere with other cellular components .

Biochemical Pathways

Thiazole derivatives have been found to influence various biochemical pathways . For instance, they may activate or inhibit certain enzymes, leading to changes in the metabolic pathways . They may also affect signal transduction pathways by interacting with various receptors .

Pharmacokinetics

Thiazole derivatives are generally known for their diverse pharmacokinetic properties . For instance, they may be absorbed through various routes, distributed throughout the body, metabolized by various enzymes, and excreted through various routes .

Result of Action

Thiazole derivatives have been associated with various biological effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Various factors, such as ph, temperature, and the presence of other substances, can potentially influence the action of thiazole derivatives .

Safety and Hazards

Without specific experimental data, it’s difficult to provide accurate information about the safety and hazards associated with this compound .

Future Directions

Future research could involve synthesizing this compound and studying its properties and reactivity. If the compound shows promising properties, it could be further investigated for potential applications .

properties

IUPAC Name

1-[2-[(5-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S2/c1-7-12(8(2)18)21-13(15-7)17-14-16-10-6-9(19-3)4-5-11(10)20-14/h4-6H,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHGAJTWQBAXAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=NC3=C(S2)C=CC(=C3)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.